4-Fluoro-1-methanesulfonylpiperidine-4-carboxylic acid
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Overview
Description
4-Fluoro-1-methanesulfonylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H12FNO4S and a molecular weight of 225.24 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methanesulfonylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methanesulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Fluoro-1-methanesulfonylpiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methanesulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanesulfonyl group can modulate its solubility and stability . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: Lacks the methanesulfonyl and carboxylic acid groups, resulting in different chemical and biological properties.
1-Methanesulfonylpiperidine: Lacks the fluorine and carboxylic acid groups, affecting its reactivity and applications.
Piperidine-4-carboxylic acid: Lacks the fluorine and methanesulfonyl groups, leading to different pharmacological profiles.
Uniqueness
4-Fluoro-1-methanesulfonylpiperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its binding affinity to molecular targets, while the methanesulfonyl and carboxylic acid groups contribute to its solubility and stability .
Properties
IUPAC Name |
4-fluoro-1-methylsulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO4S/c1-14(12,13)9-4-2-7(8,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFLFSQHKBZSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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